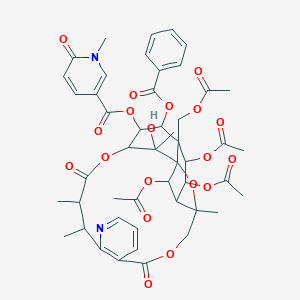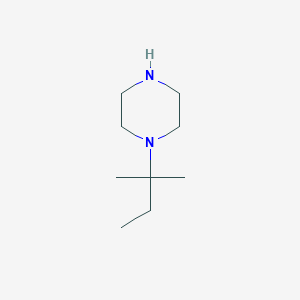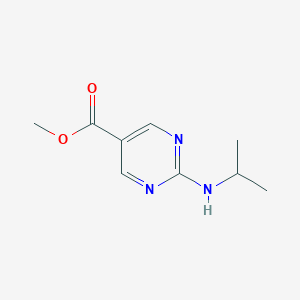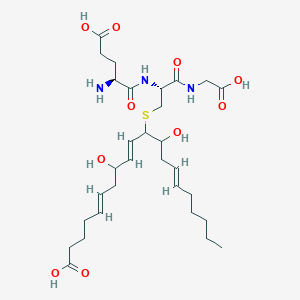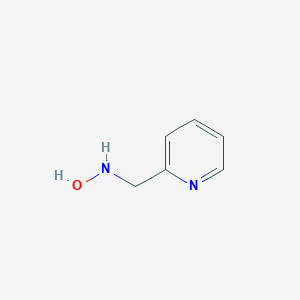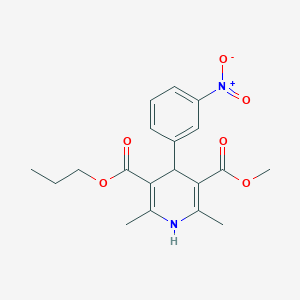
Nitrendipine Propyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitrendipine Propyl Ester is a chemical compound derived from nitrendipine, a dihydropyridine calcium channel blockerThis compound is characterized by its molecular formula C19H22N2O6 and a molecular weight of 374.39 g/mol .
Mechanism of Action
Target of Action
Nitrendipine Propyl Ester primarily targets calcium channels in the body . These channels are crucial for the regulation of calcium influx into cells, which plays a significant role in various cellular functions, including muscle contraction and neurotransmission .
Mode of Action
This compound is a calcium channel blocker with marked vasodilator action . It inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition could be due to the deformation of the channel, inhibition of ion-control gating mechanisms, or interference with the release of calcium from the sarcoplasmic reticulum .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the regulation of intracellular calcium levels . By blocking calcium channels, the compound reduces the intracellular calcium concentration, which in turn inhibits the contractile processes of the myocardial smooth muscle cells . This leads to the dilation of coronary and systemic arteries .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, it is absorbed by the gut and metabolized by the liver before it enters the systemic circulation and reaches the cells of the smooth muscles and cardiac muscle cells . The systemic clearance of this compound in patients with renal impairment is similar to that observed in healthy volunteers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s antihypertensive activity can be enhanced by properly lengthening its alkyl chain in the 3- or 5-position . , suggesting that its action, efficacy, and stability are relatively independent of these physiological conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitrendipine Propyl Ester can be synthesized through a series of chemical reactions involving nitrendipine as the starting material. One common method involves the esterification of nitrendipine with propyl alcohol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as supercritical solution impregnation or tandem precipitation-homogenization processes. These methods enhance the efficiency and yield of the compound while maintaining its purity and stability .
Chemical Reactions Analysis
Types of Reactions
Nitrendipine Propyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Nitrendipine Propyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and other organic reactions.
Biology: The compound is investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Research focuses on its potential as an antihypertensive agent and its interactions with calcium channels.
Industry: It is used in the development of drug delivery systems and other pharmaceutical formulations.
Comparison with Similar Compounds
Similar Compounds
Nitrendipine: The parent compound, also a dihydropyridine calcium channel blocker.
Amlodipine: Another dihydropyridine calcium channel blocker with similar antihypertensive properties.
Felodipine: A long-acting dihydropyridine calcium antagonist used in the treatment of hypertension.
Uniqueness
Nitrendipine Propyl Ester is unique due to its specific ester functional group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar calcium channel blockers. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-O-methyl 5-O-propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6/c1-5-9-27-19(23)16-12(3)20-11(2)15(18(22)26-4)17(16)13-7-6-8-14(10-13)21(24)25/h6-8,10,17,20H,5,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLPJZGKAQRVTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
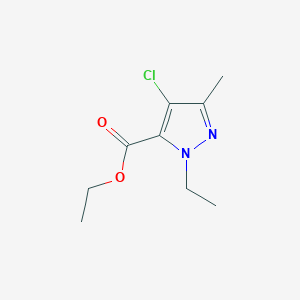
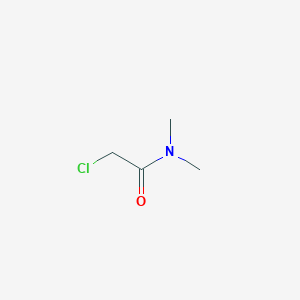
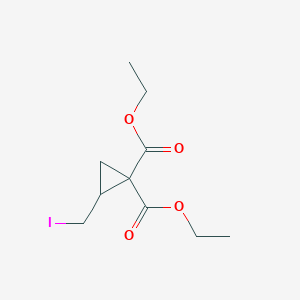


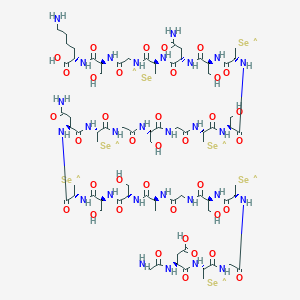
![5-[[(2-Methoxyethyl)amino]methyl]thieno[3,2-b]thiophene-2-sulfonamide](/img/structure/B143010.png)

